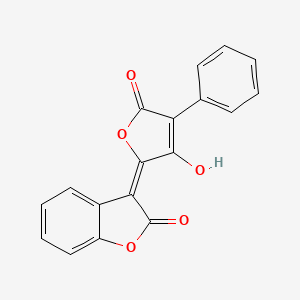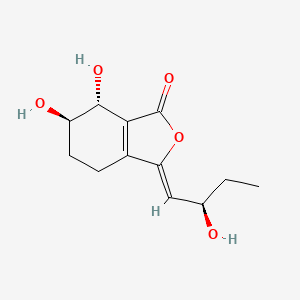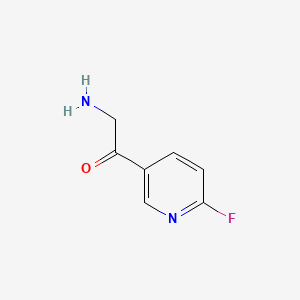
2-Amino-1-(6-fluoropyridin-3-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-1-(6-fluoropyridin-3-yl)ethanone is an organic compound with the molecular formula C7H7FN2O It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains both an amino group and a fluoro substituent on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(6-fluoropyridin-3-yl)ethanone typically involves the following steps:
Starting Material: The synthesis begins with 6-fluoropyridine, which is commercially available or can be synthesized through various methods.
Amination: The introduction of the amino group can be achieved through nucleophilic substitution reactions. For instance, 6-fluoropyridine can be reacted with ammonia or an amine under suitable conditions to introduce the amino group at the desired position.
Formation of Ethanone: The ethanone moiety can be introduced through acylation reactions. This can be achieved by reacting the aminated pyridine with an appropriate acylating agent, such as acetyl chloride, under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group, resulting in the formation of 2-amino-1-(6-fluoro-3-pyridinyl)ethanol.
Substitution: The fluoro substituent on the pyridine ring can be replaced by other nucleophiles through substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: 2-Amino-1-(6-fluoro-3-pyridinyl)ethanol.
Substitution Products: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
2-Amino-1-(6-fluoropyridin-3-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and inflammatory diseases.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: It serves as a probe or ligand in studies involving enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of 2-Amino-1-(6-fluoropyridin-3-yl)ethanone depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the fluoro substituent can enhance binding affinity and selectivity due to its electron-withdrawing properties, which influence the compound’s overall electronic structure and reactivity.
相似化合物的比较
- 2-Amino-1-(6-chloro-3-pyridinyl)ethanone
- 2-Amino-1-(6-bromo-3-pyridinyl)ethanone
- 2-Amino-1-(6-methyl-3-pyridinyl)ethanone
Comparison:
- Fluoro vs. Chloro/Bromo: The fluoro substituent is smaller and more electronegative than chloro or bromo, leading to different electronic effects and reactivity patterns.
- Fluoro vs. Methyl: The fluoro group is electron-withdrawing, while the methyl group is electron-donating. This difference significantly impacts the compound’s chemical behavior and interactions with biological targets.
属性
CAS 编号 |
136592-27-3 |
|---|---|
分子式 |
C7H7FN2O |
分子量 |
154.144 |
IUPAC 名称 |
2-amino-1-(6-fluoropyridin-3-yl)ethanone |
InChI |
InChI=1S/C7H7FN2O/c8-7-2-1-5(4-10-7)6(11)3-9/h1-2,4H,3,9H2 |
InChI 键 |
BVCIDMLLMUGBHJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC=C1C(=O)CN)F |
同义词 |
Ethanone, 2-amino-1-(6-fluoro-3-pyridinyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


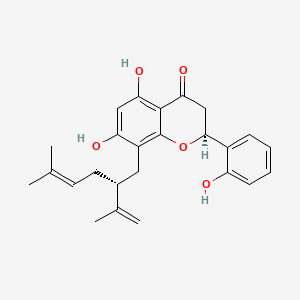

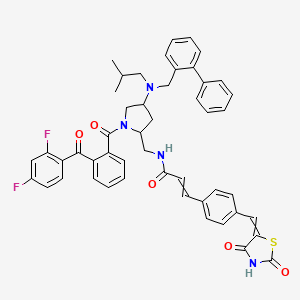
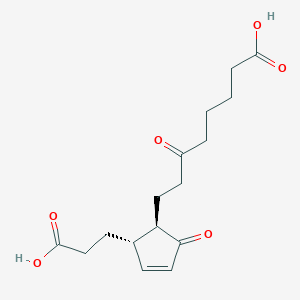
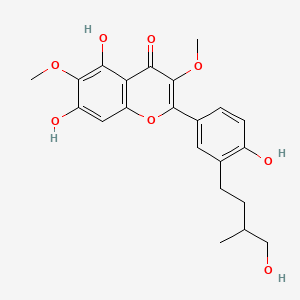
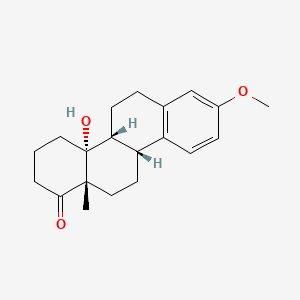
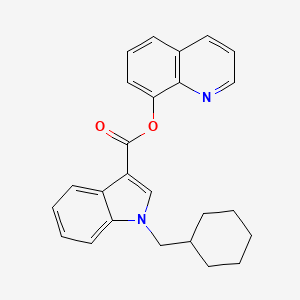
![4H-[1,3]thiazolo[5,4-f][1,3]benzothiazine](/img/structure/B592824.png)
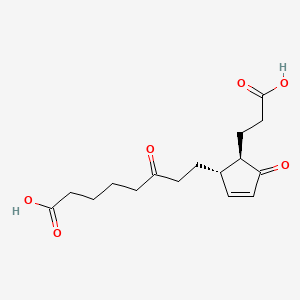
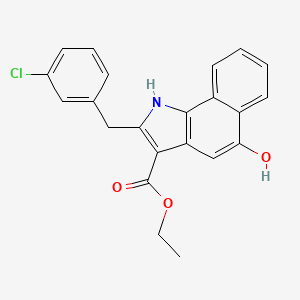
![Disodium;[9-chloro-2-(9-chloro-3-sulfonatooxybenzo[f][1]benzothiol-2-yl)benzo[f][1]benzothiol-3-yl] sulfate](/img/structure/B592829.png)
